

ONC201 Blood-Brain Barrier Penetration: A Technical Guide

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Compound of Interest

Compound Name: TMX-201

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Introduction

ONC201, a first-in-class, orally active small molecule antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial caseinolytic protease P (ClpP), has emerged as a promising therapeutic agent for high-grade gliomas, particularly those harboring the H3 K27M mutation. A critical attribute for any centrally active therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical evidence demonstrating the BBB penetration of ONC201, details the experimental methodologies used for its quantification in the central nervous system (CNS), and outlines its mechanism of action within the brain.

Quantitative Analysis of ONC201 in CNS Compartments

The penetration of ONC201 into the CNS has been evaluated in both preclinical models and clinical trials involving patients with recurrent glioblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: Intratumoral Concentrations of ONC201 in Recurrent Glioblastoma Patients

Patient Cohort	Dosing Regimen	Time of Measurement	Intratumoral Concentration Range	Median Intratumoral Concentration	Clinical Trial Identifier
Adult Recurrent Glioblastoma (n=5)	625 mg, once weekly	~24 hours after the second dose	600 nM – 9.3 μ M	1.5 μ M	NCT02525692

Data from a "window-of-opportunity" study where tumor tissue was collected during salvage surgical resection.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Preclinical Permeability and Distribution of ONC201

Experimental Model	Parameter	Value	Interpretation
Caco-2 cell monolayer	Apparent Permeability (Papp, apical to basolateral)	23–31 $\times 10^{-6}$ cm/s	High permeability
Caco-2 cell monolayer	Efflux Ratio	0.46–0.79	Not a substrate of major efflux transporters (e.g., P-glycoprotein)
Long-Evans rats ([¹⁴ C]-ONC201)	Brain Distribution	Rapid and even distribution throughout all brain substructures	Efficient and widespread CNS penetration

These preclinical data suggest that ONC201's ability to cross the BBB is driven by high passive permeability and a lack of recognition by efflux transporters.[\[4\]](#)

Experimental Protocols

Accurate quantification of ONC201 in various biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. Below are detailed methodologies for sample collection and analysis.

Quantification of ONC201 in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol outlines a standard method for the bioanalysis of ONC201.

1. Sample Collection and Processing:

- Plasma:
 - Collect whole blood in K2EDTA tubes.
 - Centrifuge to separate plasma.
 - Store plasma at -80°C until analysis.
- Cerebrospinal Fluid (CSF):
 - Collect CSF via lumbar puncture.
 - Immediately place the collected CSF on ice.
 - Centrifuge at 400 x g for 10 minutes at 4°C to remove any cells.
 - Aliquot the supernatant into cryovials.
 - Store CSF aliquots at -80°C until analysis.[\[5\]](#)

2. Sample Preparation (Protein Precipitation):

- To a 50 µL aliquot of plasma or CSF, add a stable isotope-labeled internal standard (SIL-IS) of ONC201.
- Add 200 µL of cold acetonitrile to precipitate proteins.

- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.[\[5\]](#)

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Liquid Chromatography:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient elution using water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is employed to separate ONC201 from endogenous matrix components.[\[5\]](#)
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ONC201 and the SIL-IS, ensuring high selectivity and sensitivity.[\[5\]](#)

4. Quantification:

- A calibration curve is generated using standards of known ONC201 concentrations.
- The concentration of ONC201 in the samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.[\[5\]](#)

Intratumoral ONC201 Quantification

This protocol was utilized in the "window-of-opportunity" clinical trial (NCT02525692).[\[2\]](#)[\[3\]](#)

1. Sample Collection and Processing:

- Tumor tissue is obtained during salvage surgical resection from patients who have received ONC201.

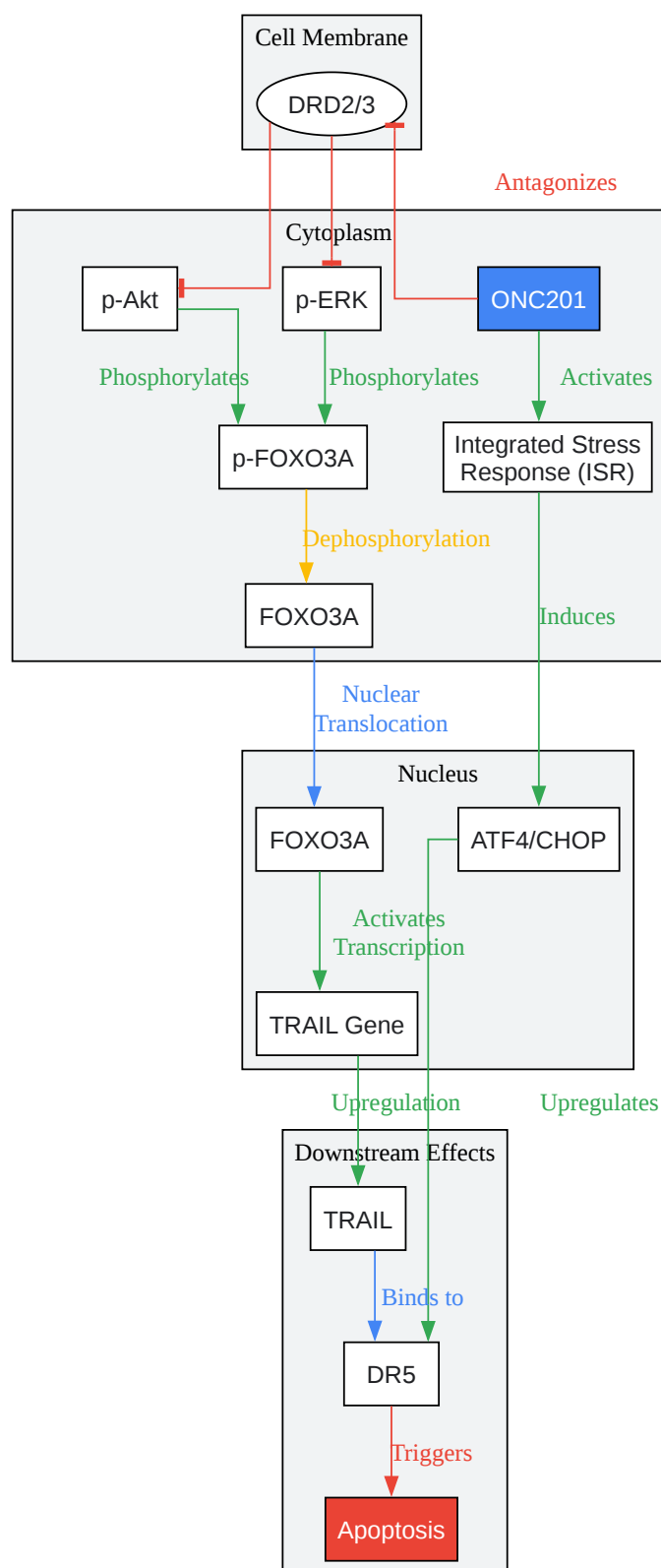
- The resected tissue is immediately flash-frozen and stored until analysis.
- Tissue homogenates are prepared from weighed, thawed samples using a tissue homogenizer, with a 5-fold dilution into EDTA human plasma.[\[6\]](#)

2. Sample Analysis:

- The tissue homogenates are then subjected to an LC-MS/MS method adapted from the plasma analysis protocol.
- Extraction is performed with acetonitrile, and the sample is reconstituted in a methanol:water solution before injection into the LC-MS/MS system.[\[6\]](#)

Visualizations: Signaling Pathways and Experimental Workflows

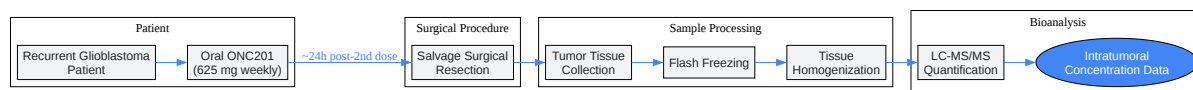
ONC201 Signaling Pathway in Glioma Cells



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Caption: ONC201 mechanism of action in glioma cells.

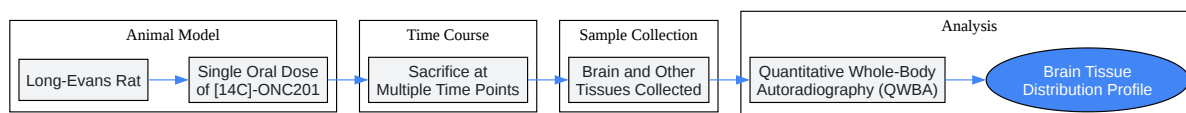
Experimental Workflow for Intratumoral ONC201 Quantification



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Caption: Clinical workflow for measuring intratumoral ONC201.

Preclinical Workflow for Brain Tissue Distribution Study



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Caption: Preclinical workflow for assessing ONC201 brain distribution.

Conclusion

The available data strongly support the conclusion that ONC201 effectively penetrates the blood-brain barrier and achieves therapeutic concentrations within brain tumors. Preclinical studies indicate high passive permeability and a lack of efflux, facilitating its entry and distribution in the CNS. Clinical investigations in recurrent glioblastoma patients have confirmed that intratumoral concentrations of ONC201 reach levels sufficient to engage its molecular targets and induce a pharmacodynamic response. Ongoing and future clinical trials, particularly those with dedicated arms for CSF and tumor tissue analysis in pediatric and H3 K27M-mutant

glioma populations, will further refine our understanding of ONC201's CNS pharmacokinetics and its role in the treatment of primary brain malignancies.

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